5-Methyl-2-hepten-4-one

Catalog No.
S623756
CAS No.
81925-81-7
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-hepten-4-one

CAS Number

81925-81-7

Product Name

5-Methyl-2-hepten-4-one

IUPAC Name

(E)-5-methylhept-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+

InChI Key

ARJWAURHQDJJAC-GQCTYLIASA-N

SMILES

CCC(C)C(=O)C=CC

Solubility

slightly soluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

5-methyl-(E)-2-hepten-4-one, 5-methyl-2-hepten-4-one

Canonical SMILES

CCC(C)C(=O)C=CC

Isomeric SMILES

CCC(C)C(=O)/C=C/C

Natural Product and Food Additive:

5-Methyl-2-hepten-4-one, also known as filbertone, is a naturally occurring flavoring compound found in hazelnuts (Corylus avellana) []. It has a characteristic nutty, hazelnut-like aroma and is designated as "generally recognized as safe" (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA). Due to its pleasant aroma, filbertone finds application in various food products, including hazelnut-flavored candies, ice creams, and bakery goods [].

Authenticity Testing:

The presence of 5-methyl-2-hepten-4-one can be used as a marker compound to detect the adulteration of other oils, such as olive oil, with hazelnut oil [, ]. This application relies on the fact that filbertone is a characteristic component of hazelnut oil and is not typically found in significant quantities in olive oil. By analyzing the concentration of filbertone, researchers and food scientists can identify potential adulteration attempts and ensure the authenticity of the labeled product.

5-Methyl-2-hepten-4-one is an organic compound with the molecular formula C8H14OC_8H_{14}O and a molecular weight of 126.2 g/mol. It is classified as an α,β-unsaturated ketone, characterized by its nutty, metallic, and buttery odor, often associated with hazelnuts. This compound is also known by several synonyms, including filbertone and hazelnut ketone. Its boiling point is approximately 170 °C, and it has a density of 0.845 g/mL at 25 °C .

Typical of α,β-unsaturated carbonyl compounds. These include:

  • Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles due to its electrophilic nature.
  • Michael Addition: It can act as an electrophile in Michael addition reactions with nucleophiles.
  • Oxidation: The compound may undergo oxidation to form more complex molecules or derivatives.

In synthesis, it can be derived through several methods, including Grignard reactions and condensation reactions involving acetylacetic esters .

5-Methyl-2-hepten-4-one exhibits notable biological activities. It has been evaluated for its potential toxicological effects, including:

  • Sensitization: The compound has shown positive results in skin sensitization assays, indicating its potential to elicit allergic reactions .
  • Toxicity Assessments: Studies indicate that it does not exhibit genotoxic properties and has low toxicity levels based on the Threshold of Toxicological Concern (TTC) guidelines .

The compound's safety profile suggests that while it may cause sensitization in some individuals, it is generally regarded as safe when used appropriately.

Several methods have been developed for synthesizing 5-methyl-2-hepten-4-one:

  • Grignard Reaction Method:
    • Starting with 2-methyl-butyraldehyde and magnesium allyl bromide, an intermediate (5-methyl-1-hepten-4-alcohol) is formed.
    • This intermediate undergoes oxidation using sodium dichromate to yield 5-methyl-1-hepten-4-one.
    • Finally, catalytic isomerization produces 5-methyl-2-hepten-4-one with a total yield of approximately 65.5% .
  • Acetylacetic Ester Method:
    • Involves the reaction of acetylacetic ester with 2-methylbutyryl chloride to form an intermediate.
    • This intermediate is then condensed with acetaldehyde under basic conditions to yield 5-methyl-2-hepten-4-one .

5-Methyl-2-hepten-4-one has several applications:

  • Flavoring Agent: Its nutty flavor profile makes it valuable in the food industry for flavoring products such as baked goods and confections.
  • Fragrance Component: It is used in perfumery due to its pleasant odor reminiscent of hazelnuts, contributing to various fragrance formulations .

Interaction studies indicate that 5-methyl-2-hepten-4-one can react with skin proteins, which is significant for assessing its potential allergenic properties. In vitro assays such as the direct peptide reactivity assay (DPRA) have shown that the compound can interact with skin proteins, suggesting a need for caution in cosmetic formulations containing this ingredient .

Several compounds share structural similarities with 5-methyl-2-hepten-4-one. Notable examples include:

Compound NameCAS NumberKey Features
7-Methyl-3-octen-2-one33046-81-0Similar nutty flavor; used in flavoring and fragrance.
5,6,7-trimethylocta-2,5-dien-4-one358331-95-0Contains additional unsaturation; used in similar applications but less reactive due to structure.

Uniqueness of 5-Methyl-2-Hepten-4-One

5-Methyl-2-hepten-4-one stands out due to its specific nutty aroma profile and its application in both food flavoring and perfumery. Unlike its analogs, it possesses a single unsaturation that contributes to its unique sensory characteristics while maintaining relatively low toxicity levels compared to other similar compounds .

Physical Description

Colourless liquid; hazelnut, metallic, buttey odou

XLogP3

2.2

Density

0.845-0.852

GHS Hazard Statements

Aggregated GHS information provided by 371 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 371 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 370 of 371 companies with hazard statement code(s):;
H226 (16.22%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

102322-83-8
81925-81-7

Wikipedia

(E)-5-methyl-2-hepten-4-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hepten-4-one, 5-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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